molecular formula C23H25ClF3N3O4S B2564095 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE CAS No. 1215798-14-3

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2564095
CAS No.: 1215798-14-3
M. Wt: 531.98
InChI Key: WNKJZMTZMRWKMQ-UHFFFAOYSA-N
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Description

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials often include 4,7-dimethoxy-1,3-benzothiazole, morpholine, and 3-(trifluoromethyl)benzoic acid. The synthesis may involve steps such as:

    Formation of Benzothiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the morpholine and trifluoromethyl groups through nucleophilic substitution or other suitable methods.

    Amide Bond Formation: Coupling reactions to form the amide bond between the benzothiazole core and the benzoic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)BENZAMIDE HYDROCHLORIDE include other benzothiazole derivatives with different substituents. Examples include:

    2-(4-Morpholinyl)benzothiazole: Known for its anticancer properties.

    4,7-Dimethoxybenzothiazole: Studied for its antimicrobial activity.

    3-(Trifluoromethyl)benzamide: Investigated for its potential as a pharmaceutical intermediate.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O4S.ClH/c1-31-17-6-7-18(32-2)20-19(17)27-22(34-20)29(9-8-28-10-12-33-13-11-28)21(30)15-4-3-5-16(14-15)23(24,25)26;/h3-7,14H,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKJZMTZMRWKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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